
Fak-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fak-IN-12 is a synthetic compound known for its inhibitory effects on focal adhesion kinase, a non-receptor cytoplasmic tyrosine kinase. Focal adhesion kinase plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fak-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Fak-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dimethyl sulfoxide.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities and therapeutic potentials.
Aplicaciones Científicas De Investigación
Mechanistic Insights into Fak-IN-12
This compound operates by disrupting the FAK signaling pathway, which is crucial for cancer cell survival and invasion. By inhibiting FAK, this compound can induce apoptosis in cancer cells and inhibit their migratory capabilities. The compound has demonstrated significant efficacy against various cancer cell lines, including those resistant to conventional therapies.
Key Mechanisms of Action
- Inhibition of Cell Migration : this compound disrupts the signaling pathways that promote cell movement, thereby reducing metastasis.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by modulating key apoptotic pathways.
- Synergistic Effects with Other Therapies : When combined with other treatments, such as KRAS inhibitors, this compound enhances therapeutic efficacy and overcomes drug resistance.
Table 1: Efficacy of this compound Against Various Cancer Cell Lines
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 35 | Inhibits FAK phosphorylation |
HCT116 | 10 | Induces apoptosis |
PANC-1 | 5 | Suppresses migration and invasion |
A549 | 110 | Blocks cell cycle progression |
Table 2: Combination Therapy Outcomes with this compound
Combination Therapy | Result | Reference |
---|---|---|
KRAS G12C Inhibitor | Enhanced anticancer effects | |
Conventional Chemotherapy | Increased overall survival rates | |
Immunotherapy | Improved immune response |
Case Study 1: Efficacy in KRAS Mutant Tumors
A recent study examined the effects of this compound in combination with KRAS G12C inhibitors on patient-derived xenograft (PDX) models. The results demonstrated a significant reduction in tumor volume compared to monotherapy. This synergy suggests that this compound may play a crucial role in overcoming resistance mechanisms associated with KRAS mutations.
Case Study 2: Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of this compound in various cancer types, including pancreatic and lung cancers. Preliminary results indicate promising outcomes regarding tumor response rates and manageable side effects. These findings underscore the potential of this compound as a viable treatment option for patients with advanced malignancies.
Mecanismo De Acción
Fak-IN-12 exerts its effects by inhibiting the activity of focal adhesion kinase. The compound binds to the kinase domain of focal adhesion kinase, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By targeting these pathways, this compound can effectively reduce tumor growth and metastasis.
Comparación Con Compuestos Similares
Fak-IN-12 is unique among focal adhesion kinase inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Defactinib: Another focal adhesion kinase inhibitor with a different binding profile.
GSK2256098: Known for its use in clinical trials for various cancers.
TAE226: Exhibits dual inhibition of focal adhesion kinase and insulin-like growth factor 1 receptor.
This compound stands out due to its higher selectivity and potency, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C25H25ClN6O3 |
---|---|
Peso molecular |
493.0 g/mol |
Nombre IUPAC |
2-[[5-chloro-2-[4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C25H25ClN6O3/c1-27-24(34)19-4-2-3-5-21(19)30-23-20(26)16-28-25(31-23)29-18-9-6-17(7-10-18)8-11-22(33)32-12-14-35-15-13-32/h2-11,16H,12-15H2,1H3,(H,27,34)(H2,28,29,30,31)/b11-8+ |
Clave InChI |
FAYHTHMYTPVDMV-DHZHZOJOSA-N |
SMILES isomérico |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)/C=C/C(=O)N4CCOCC4 |
SMILES canónico |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C=CC(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.